0.2 % at 32° F (NIOSH, 2016) Slightly soluble in water. Insoluble in ethanol. Soluble in glycerol In water, 1730 mg/L at 20 °C In water, 0.160 g/100 g water at 20 °C Very slightly soluble in boiling water. Insoluble in alcohol. Soluble in acid Soluble in glycerol, sugar or ammonium chloride solution; soluble in acids with evolution of much heat Solubility in water: none (32°F): 0.2%
Synonyms
Calcium hydroxide (8CI); A-Rock; BTTE; Biocalc; CH 2N; CLS-B; Cal-Z; Calbit; Calbreed; Calcicure; Calcium Hydroxide Plus Points; Calcium dihydroxide; Caldic 1000; Caldic 2000; Calen; Calvit; Carboxide; Ecolomaster; HA 20; HA 20 (hydroxide); HP-XL; Hi
Clarification: Due to its high pH, calcium hydroxide acts as a flocculant in water treatment. It helps suspended particles in water clump together and settle, facilitating their removal and leading to clearer water .
Biomedical Research:
Pulp Capping: In dentistry, calcium hydroxide is used in pulp capping procedures to stimulate dentin formation and protect the underlying pulp tissue .
Bone Regeneration: Studies have shown that calcium hydroxide can stimulate bone growth and regeneration, making it a potential candidate for bone repair therapies .
Environmental Science:
Soil Amendment: Calcium hydroxide can be used to neutralize acidic soil, making it more suitable for plant growth .
Wastewater Treatment: Due to its ability to raise pH and precipitate heavy metals, calcium hydroxide is used in some wastewater treatment processes to remove contaminants .
Chemical Research:
Precursor Synthesis: Calcium hydroxide is used as a starting material for the synthesis of various calcium compounds, including calcium carbonate (CaCO3) and calcium oxide (CaO) .
Catalyst: Calcium hydroxide acts as a catalyst in some chemical reactions, such as the conversion of carbon dioxide (CO2) to calcium carbonate .
Calcium hydroxide is an odorless white granules. Sinks in water. (USCG, 1999) White powder COLOURLESS CRYSTALS OR WHITE POWDER. White, odorless powder. White, odorless powder. [Note: Readily absorbs CO2 from the air to form calcium carbonate.]
Color/Form
Crystals or soft granules or powder Soft, hexagonal crystals Rhombic, trigonal, colorless crystals Soft, white crystalline powder White powder [Note: Readily absorbs CO2 from the air to form calcium carbonate]
Boiling Point
Decomposes (NIOSH, 2016) Decomposes
Flash Point
/Calcium Hydroxide is/ non flammable
Density
2.24 at 68 °F (USCG, 1999) Approximately 2.2 g/cu cm Relative density (water = 1): 2.2 2.24
Calcium hydroxide has been included within several materials and antimicrobial formulations that are used in a number of treatment modalities in endodontics. These include, inter-appointment intracanal medicaments, pulp-capping agents and root canal sealers. Calcium hydroxide formulations are also used during treatment of root perforations, root fractures and root resorption and have a role in dental traumatology, for example, following tooth avulsion and luxation injuries. The purpose of this paper is to review the properties and clinical applications of calcium hydroxide in endodontics and dental traumatology including its antibacterial activity, antifungal activity, effect on bacterial biofilms, the synergism between calcium hydroxide and other agents, its effects on the properties of dentine, the diffusion of hydroxyl ions through dentine and its toxicity. Pure calcium hydroxide paste has a high pH (approximately 12.5-12.8) and is classified chemically as a strong base. Its main actions are achieved through the ionic dissociation of Ca(2+) and OH(-) ions and their effect on vital tissues, the induction of hard-tissue deposition and the antibacterial properties. The lethal effects of calcium hydroxide on bacterial cells are probably due to protein denaturation and damage to DNA and cytoplasmic membranes. It has a wide range of antimicrobial activity against common endodontic pathogens but is less effective against Enterococcus faecalis and Candida albicans. Calcium hydroxide is also an effective anti-endotoxin agent. However, its effect on microbial biofilms is controversial. EXPL THER Considering formocresol's toxicity, Ca(OH)(2) partial pulpotomy (PP) was studied as a treatment alternative. To compare success rates of Ca(OH)(2) PP versus formocresol pulpotomy (FP) treatment of pulpally exposed lower primary molars. A total of 84 lower primary molars, which met study criteria, from 56 child patients were randomly assigned for each treatment. After treatment, blinded clinical and radiographic evaluation with 96.9% and 90% reliability was performed at 6-month intervals to determine treatment success/failure. Chi-squared test was used to compare success rates between the two treatments. The success rates from 6 to 36 months for PP ranged from 95.03% to 75%, whereas for FP, it was 92.7-74.2%. The success rates for the two treatments at each 6-month interval were not different (P >/= 0.05). The most frequent failure was internal resorption, affecting five FP teeth and three PP teeth. The resorption was arrested in five of the teeth and was replaced by a radiopaque calcified tissue in one case. Considering the favourable clinical and radiographic success rate of PP and the potentially toxic effects of formocresol leads us to recommend the use of PP instead of FP in primary teeth with deep carious lesions. EXPL THER The aim of this investigation was to evaluate the effect of a new calcium hydroxide suspension (Osteoinductal) on the healing process of endosseous dental implants after placement. The material, composed of 25% calcium hydroxide, 25% Oleum pedum tauri and 50% vaselinum album, was developed with the intention to accelerate and to increase the mineralized bone to implant contact during the healing phase. Eight adult beagle dogs were used in this study. Prior to the beginning of the study the dogs had all mandibular premolars extracted. After the extraction sites had healed for 3 months, implant osteotomies were performed. On one side of the mandibular premolars extracted. After the extraction sites had healed for 3 months, implant osteotomies were performed. On one side of the mandible Osteoinductal was applied into the osteotomies before placement of the implants, whereas the other side did not receive Osteoinductal. A total of 48 implants were placed with two losses during the entire study period. Two dogs were sacrificed 1 week, 2 weeks, 4 weeks and 3 months after implant placement. The specimens were evaluated histologically and histomorphometrically. In the histological evaluation an intense inflammatory reaction towards the calcium hydroxide suspension was found leading to a destruction of the bone surrounding the implants after 1 and 2 weeks. A giant cell reaction against the test material was visible at 4 weeks. At 3 months no inflammatory and no giant cell reaction could be depicted in the test group. The mean direct bone to implant contact or inflammatory tissue to implant contact showed no differences between test and control group for 1 and 2 weeks. Although statistically not significant, there was a clinical significant difference in the mineralized bone to implant contact between test and control group for the last two timepoints (i.e. 4-week specimens: test group 2.3 +/- 0.9%, control group 26.8 +/- 11.1%; 3-month specimens: test group 10.5 +/- 12.7%, control group 60.7 +/- 13.7%). This study indicates that the use of the calcium hydroxide suspension Osteoinductal has a detrimental effect on wound healing and osseointegration of dental implants and cannot be recommended for use with dental implants.
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